molecular formula C24H29FN2O3S B248586 (4-Benzylpiperidin-1-yl){1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone

(4-Benzylpiperidin-1-yl){1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone

Katalognummer B248586
Molekulargewicht: 444.6 g/mol
InChI-Schlüssel: LEMUJQKQJCOLGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Benzylpiperidin-1-yl){1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone, commonly known as BMS-986121, is a novel small molecule inhibitor of TYK2 (Tyrosine Kinase 2) enzyme. The TYK2 enzyme plays a crucial role in the immune system, and it is involved in the signaling pathways of several cytokines. BMS-986121 has been shown to have potential therapeutic applications in several autoimmune and inflammatory diseases.

Wirkmechanismus

BMS-986121 selectively inhibits the TYK2 enzyme, which plays a crucial role in the immune system's signaling pathways. The TYK2 enzyme is involved in the signaling of several cytokines, including IL-12, IL-23, and Type I interferons. Inhibition of TYK2 blocks the signaling of these cytokines, leading to a reduction in inflammation and immune response. BMS-986121 has been shown to be highly selective for TYK2, with minimal off-target effects.
Biochemical and Physiological Effects:
BMS-986121 has been shown to have potent anti-inflammatory and immunosuppressive effects in several preclinical studies. In animal models of psoriasis, rheumatoid arthritis, and inflammatory bowel disease, BMS-986121 has been shown to reduce inflammation and improve disease symptoms. BMS-986121 has also been shown to reduce the production of pro-inflammatory cytokines, such as IL-17 and IL-23.

Vorteile Und Einschränkungen Für Laborexperimente

BMS-986121 has several advantages for lab experiments. It is a highly selective inhibitor of TYK2, with minimal off-target effects. It has also been shown to be effective in several animal models of autoimmune and inflammatory diseases. However, there are some limitations to the use of BMS-986121 in lab experiments. It has a short half-life, which may limit its efficacy in some experiments. It is also a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cell types.

Zukünftige Richtungen

There are several future directions for the research and development of BMS-986121. One potential application is in the treatment of psoriasis, rheumatoid arthritis, and inflammatory bowel disease. Clinical trials are currently underway to evaluate the safety and efficacy of BMS-986121 in these diseases. Another potential application is in the treatment of certain cancers, which are known to be driven by cytokine signaling pathways. BMS-986121 may also have potential applications in the treatment of viral infections, such as COVID-19, which are known to induce cytokine storms. Overall, BMS-986121 has shown great promise as a potential therapeutic agent for several autoimmune and inflammatory diseases, and further research is needed to fully understand its potential applications.

Synthesemethoden

The synthesis of BMS-986121 involves several steps, starting with the synthesis of 4-benzylpiperidine. The benzyl group is then protected with tert-butyldimethylsilyl (TBDMS) to obtain the intermediate compound. The intermediate is then coupled with 4-fluorobenzenesulfonyl chloride to obtain the desired product, BMS-986121. The synthesis of BMS-986121 has been reported in the literature, and it has been optimized to obtain high yields and purity.

Wissenschaftliche Forschungsanwendungen

BMS-986121 has been extensively studied for its potential therapeutic applications in several autoimmune and inflammatory diseases. TYK2 is involved in the signaling pathways of several cytokines, including IL-12, IL-23, and Type I interferons. Inhibition of TYK2 has been shown to have potential therapeutic applications in several autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.

Eigenschaften

Produktname

(4-Benzylpiperidin-1-yl){1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone

Molekularformel

C24H29FN2O3S

Molekulargewicht

444.6 g/mol

IUPAC-Name

(4-benzylpiperidin-1-yl)-[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]methanone

InChI

InChI=1S/C24H29FN2O3S/c25-22-8-10-23(11-9-22)31(29,30)27-14-4-7-21(18-27)24(28)26-15-12-20(13-16-26)17-19-5-2-1-3-6-19/h1-3,5-6,8-11,20-21H,4,7,12-18H2

InChI-Schlüssel

LEMUJQKQJCOLGK-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)N3CCC(CC3)CC4=CC=CC=C4

Kanonische SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)N3CCC(CC3)CC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.